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Compound of Interest

Compound Name: 4-Methoxy-2-methylbenzoic acid

Cat. No.: B181754 Get Quote

A Comparative Analysis of 4-Methoxy-2-
methylbenzoic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 4-
Methoxy-2-methylbenzoic acid and its positional isomers. The arrangement of the methoxy

and methyl groups on the benzoic acid core significantly influences the compound's acidity,

melting and boiling points, and solubility. Understanding these differences is crucial for

applications in medicinal chemistry, material science, and organic synthesis, where precise

properties are required for desired outcomes.

Physicochemical Properties at a Glance
The following table summarizes the key physical and chemical properties of 4-Methoxy-2-
methylbenzoic acid and its positional isomers. These compounds share the same molecular

formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ), yet their structural variations lead to

distinct characteristics.
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Compound
Name

Structure
Melting
Point (°C)

Boiling
Point (°C)

pKa Solubility

4-Methoxy-2-

methylbenzoi

c acid

2-methyl-4-

methoxybenz

oic acid

177 - 181 315[1]
4.32

(Predicted)

Insoluble in

water;

Soluble in

ethanol,

acetone,

chloroform.[1]

2-Methoxy-4-

methylbenzoi

c acid

2-methoxy-4-

methylbenzoi

c acid

103 - 107
308.7

(Predicted)
- -

3-Methoxy-4-

methylbenzoi

c acid

3-methoxy-4-

methylbenzoi

c acid

152 - 154 309.9 - -

4-Methoxy-3-

methylbenzoi

c acid

3-methyl-4-

methoxybenz

oic acid

192 - 199
285.3

(Predicted)

4.54

(Predicted)

Soluble in

DMSO and

ethanol.

2-Methoxy-3-

methylbenzoi

c acid

2-methoxy-3-

methylbenzoi

c acid

83
286.8

(Predicted)

4.16

(Predicted)
-

2-Methoxy-5-

methylbenzoi

c acid

2-methoxy-5-

methylbenzoi

c acid

68 - 72
295.5

(Predicted)
- -

3-Methoxy-2-

methylbenzoi

c acid

3-methoxy-2-

methylbenzoi

c acid

147 - 151
138 (at 16

Torr)
-

Insoluble in

water;

Soluble in

methanol.

3-Methoxy-5-

methylbenzoi

c acid

3-methoxy-5-

methylbenzoi

c acid

70 - 75 - ~4.5

Soluble in

ethanol and

ether; less

soluble in

water.
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2-Methoxy-6-

methylbenzoi

c acid

2-methoxy-6-

methylbenzoi

c acid

137 - 138[1]
140 (at 18

Torr)[1][2]

3.74

(Predicted)[2]

Soluble in

methanol.[2]

Structure-Acidity Relationship
The acidity of the benzoic acid derivatives, indicated by their pKa values, is influenced by the

electronic effects of the methoxy and methyl substituents. The following diagram illustrates the

structures of the isomers and their predicted pKa values, where available. A lower pKa value

corresponds to a stronger acid.

4-Methoxy-2-methylbenzoic Acid and its Isomers
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Positional Isomers and their Predicted Acidity.

The ortho-substituents can have a significant impact on the acidity due to steric hindrance,

which can force the carboxylic acid group out of the plane of the benzene ring, affecting

resonance stabilization of the carboxylate anion.

Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of these

compounds. Below are representative protocols.
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Synthesis of 4-Methoxy-2-methylbenzoic Acid
This synthesis can be achieved through the carboxylation of 4-methoxytoluene.

Workflow for the Synthesis of 4-Methoxy-2-methylbenzoic Acid

Start Materials:
4-Methoxytoluene, CO₂

Carboxylation Reaction
- Catalyst: Palladium on Carbon or Copper Chromite

- High Pressure
- High Temperature

Reaction Work-up
- Acidification
- Extraction
- Purification

Final Product:
4-Methoxy-2-methylbenzoic Acid

Click to download full resolution via product page

A generalized workflow for the synthesis of 4-Methoxy-2-methylbenzoic acid.

Procedure:

Reaction Setup: In a high-pressure autoclave, a mixture of 4-methoxytoluene and a suitable

solvent is charged along with a catalyst, such as palladium on carbon or copper chromite.

Carboxylation: The autoclave is pressurized with carbon dioxide and heated to a high

temperature. The reaction is allowed to proceed for a set amount of time with continuous
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stirring.

Work-up: After cooling and depressurizing the reactor, the reaction mixture is filtered to

remove the catalyst. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate

the crude carboxylic acid.

Purification: The crude product is collected by filtration, washed with water, and can be

further purified by recrystallization from a suitable solvent like ethanol to yield pure 4-
Methoxy-2-methylbenzoic acid.

Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz

spectrometer. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a

relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an

adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally

required.

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal of the FTIR spectrometer. Ensure good contact between

the sample and the crystal.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

record the sample spectrum over a range of 4000 to 400 cm⁻¹. The final spectrum is an

average of multiple scans to improve the signal-to-noise ratio. Key absorbances to note for

these compounds include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹),
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the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretches of the ether and

carboxylic acid (~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹).

Conclusion
The positional isomerism in methoxy-methylbenzoic acids has a pronounced effect on their

physical and chemical properties. This guide provides a foundational dataset for researchers to

compare these isomers and select the most suitable compound for their specific application.

The provided experimental protocols offer a starting point for the synthesis and characterization

of these valuable chemical entities. It is important to note that some of the pKa and boiling

point data are predicted and should be confirmed experimentally for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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